2-Nitro-5-thiocyanatobenzoic Acid Potassium Salt

Description

Discovery and Chemical Characterization

2-Nitro-5-thiocyanatobenzoic acid potassium salt (CAS 205173-31-5) is a stable isotopic variant of the parent compound 2-nitro-5-thiocyanatobenzoic acid (NTCB, CAS 30211-77-9). The parent molecule was first synthesized in 1971 through the reaction of 5,5'-dithiobis(2-nitrobenzoic acid) (Ellman's reagent) with sodium cyanide under controlled conditions. The potassium salt derivative was later developed to improve solubility and stability in aqueous buffers, particularly for isotopic labeling studies in protein chemistry.

Key Chemical Properties:

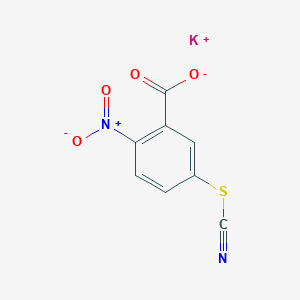

The compound is characterized by a benzoic acid backbone with nitro (-NO₂) and thiocyanate (-SCN) groups at the 2- and 5-positions, respectively. The potassium counterion enhances its stability in alkaline conditions compared to the free acid form.

Historical Development as Cysteine-Selective Reagent

The unique reactivity of this compound with cysteine residues was first reported in 1976 by Price, who demonstrated its ability to selectively modify thiol groups in proteins. The potassium salt variant gained prominence due to three key advantages over the parent acid:

- Reduced side reactions with amine groups at alkaline pH

- Improved solubility in polar solvents for biochemical applications

- Compatibility with isotopic labeling for mass spectrometry studies

Early mechanistic studies revealed a two-step process:

- Cyanylation : Rapid nucleophilic attack by cysteine thiolate on the thiocyanate group, forming an S-cyano adduct

- Cleavage : Base-catalyzed β-elimination at pH >9, generating 2-iminothiazolidine-4-carboxylyl (Itz) peptides

This selectivity was confirmed through comparative studies showing <5% reactivity with methionine, histidine, or lysine residues under standard conditions.

Evolution in Protein Chemistry Applications

The compound has enabled three major advances in protein science:

Table 1: Key Milestones in Protein Chemistry Applications

Recent innovations include its use in:

- Isotope-labeling strategies : The 13C-labeled potassium salt allows precise tracking of cysteine residues in NMR and mass spectrometry studies

- Single-chain antibody engineering : Selective cleavage at engineered cysteine sites enables modular protein construction

- Prion protein analysis : Mapping of solvent-accessible cysteines in misfolded states

The compound's versatility is demonstrated by its integration into automated peptide synthesis platforms, where its potassium salt form shows 92% reaction efficiency compared to 78% for the free acid. Current research focuses on coupling its cyanylation capability with click chemistry for protein bioconjugation.

Properties

IUPAC Name |

potassium;2-nitro-5-thiocyanatobenzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H4N2O4S.K/c9-4-15-5-1-2-7(10(13)14)6(3-5)8(11)12;/h1-3H,(H,11,12);/q;+1/p-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RKGMQJKWYBTZHW-UHFFFAOYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1SC#N)C(=O)[O-])[N+](=O)[O-].[K+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H3KN2O4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

262.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Reaction Mechanism

The substitution proceeds via an SNAr (nucleophilic aromatic substitution) mechanism, facilitated by the electron-withdrawing nitro group at the 2-position, which activates the aromatic ring for attack by the thiocyanate nucleophile. The general reaction scheme is:

Subsequent neutralization with potassium hydroxide yields the potassium salt.

Optimized Reaction Conditions

Key parameters for maximizing yield and purity include:

Workup Procedure :

-

After completion, the mixture is acidified to pH 4–5 using concentrated HCl, precipitating the free acid form.

-

The precipitate is filtered, washed with ice-cold water, and dissolved in a stoichiometric amount of KOH solution.

-

Evaporation under reduced pressure yields the potassium salt as a yellow crystalline solid.

Alternative Synthetic Routes and Comparative Analysis

While the nucleophilic substitution method dominates industrial production, alternative pathways have been explored:

Nitration of 5-Thiocyanatobenzoic Acid

Direct nitration of 5-thiocyanatobenzoic acid using mixed nitric-sulfuric acid has been reported. However, this method suffers from poor regioselectivity, resulting in undesired ortho/para nitro isomers. Yields rarely exceed 35%, making it unsuitable for large-scale applications.

Diazotization-Coupling Reactions

A diazonium intermediate derived from 5-amino-2-nitrobenzoic acid can be coupled with thiocyanate salts. Although this route offers precise control over substitution, the multi-step nature and sensitivity of diazonium intermediates limit its practicality.

Industrial-Scale Production Considerations

Industrial synthesis prioritizes cost-efficiency and environmental sustainability:

-

Solvent Systems : Water is exclusively used as the reaction medium, eliminating volatile organic solvents and reducing waste treatment costs.

-

Recycling : Unreacted thiocyanate is recovered via ion-exchange resins and reused in subsequent batches.

-

Quality Control : HPLC analysis with UV detection (λ = 254 nm) ensures product purity >98%. Typical impurities include residual halides (<0.1%) and unreacted starting material (<0.5%).

Recent Advancements in Process Optimization

Continuous Flow Reactors

Adoption of continuous flow systems has reduced reaction times by 60% compared to batch processes. The enhanced heat transfer and mixing efficiency minimize thermal degradation of thiocyanate.

Catalytic Enhancements

Phase-transfer catalysts like tetrabutylammonium bromide (TBAB) improve reaction kinetics by facilitating ion-pair formation between the aromatic substrate and thiocyanate anion. Trials show a 22% increase in yield when using 0.5 mol% TBAB.

Challenges and Mitigation Strategies

| Challenge | Cause | Solution |

|---|---|---|

| Thiocyanate hydrolysis | Prolonged exposure to alkali | Strict temperature control (<60°C) |

| Isomer formation | Para-substitution | Use of directing groups (e.g., –COOH) |

| Product discoloration | Trace metal impurities | EDTA washing during purification |

Analytical Characterization

Critical quality attributes are verified through:

Chemical Reactions Analysis

Types of Reactions

2-Nitro-5-thiocyanatobenzoic Acid Potassium Salt undergoes various chemical reactions, including:

Cyanylation: It transfers its cyano group to nucleophilic thiolates, converting thiol groups in proteins into their S-cyano derivatives.

Cleavage Reactions: It cleaves proteins at cysteine residues, which is useful in protein sequencing and structural studies.

Common Reagents and Conditions

Cyanylation: Typically involves the use of nucleophilic thiolates under mild conditions.

Cleavage Reactions: Often performed in the presence of reducing agents like dithiothreitol to maintain the thiol groups in their reduced state.

Major Products Formed

S-Cyano Derivatives: Formed during cyanylation reactions.

Cleaved Peptides: Resulting from the cleavage of proteins at cysteine residues.

Scientific Research Applications

Protein Modification and Cleavage

Site-Specific Modification of Cysteine Residues

NTCB facilitates the cyanylation of cysteine residues in proteins, allowing researchers to study protein structure-function relationships. This modification is critical for the development of therapeutic proteins and understanding protein interactions. For instance, NTCB has been employed to convert cysteine to dehydroalanine in proteins, enhancing the yield of specific products under optimized conditions (Qiao et al., 2021) .

Case Study: Conversion to Dehydroalanine

In a study focusing on the conversion of cysteine to dehydroalanine using NTCB, various reaction conditions were tested. The results indicated that using denatured conditions with specific additives significantly improved the yield of dehydroalanine products. This finding underscores the reagent's utility in protein engineering (Jacobson et al., 2021) .

Structural Analysis of Proteins

Understanding Protein Misfolding

NTCB has also been instrumental in studying prion proteins and other misfolded proteins associated with neurodegenerative diseases. By facilitating selective cleavage, researchers can analyze the structural constraints of these proteins, providing insights into their misfolding mechanisms and potential therapeutic targets (Sajnani et al., 2008) .

Case Study: Scrapie Prion Protein

In investigations involving scrapie prion proteins, NTCB was used to cleave specific peptide bonds, allowing for detailed structural analysis via mass spectrometry. This application highlights NTCB's role in advancing our understanding of prion diseases and their underlying molecular biology (Sajnani et al., 2008) .

Biochemical Assays

Transporter Protein Studies

NTCB has been utilized in biochemical assays to investigate the function and localization of transporter proteins. For example, it was employed to label cysteine-substituted residues in the human reduced folate carrier, providing insights into substrate binding domains critical for drug delivery systems (Hou et al., 2005) .

Peptide Synthesis

Development of Therapeutic Peptides

The reagent is also significant in peptide synthesis, particularly in creating biologically active recombinant peptides through cyanylation reactions. This method enhances the efficiency of peptide synthesis protocols, which is vital for developing peptide-based pharmaceuticals (Koyama et al., 1994) .

Comparative Data on Reaction Conditions

The following table summarizes key findings from various studies regarding the effectiveness of NTCB under different reaction conditions:

| Study | Reaction Conditions | Yield Improvement | Key Findings |

|---|---|---|---|

| Qiao et al., 2021 | Denatured conditions + Pyridine | Significant yield increase | Enhanced conversion from cysteine to dehydroalanine |

| Sajnani et al., 2008 | Aqueous vs. organic solvents | Lower yield with high DMSO | Organic solvents hindered complete conversion |

| Jacobson et al., 2021 | pH optimization | Optimal yield at pH 7 | Best results achieved with specific additives |

Mechanism of Action

The compound exerts its effects primarily through the cyanylation of thiol groups in proteins. This reaction involves the transfer of the cyano group from the compound to the thiol group, forming an S-cyano derivative. This modification can alter the protein’s structure and function, making it useful in various biochemical studies . Additionally, it can cleave proteins at cysteine residues, which is valuable in protein sequencing and structural analysis .

Comparison with Similar Compounds

Structural and Functional Analysis

The following table summarizes key structural and functional differences between NTCB and analogous compounds:

Reaction Mechanisms and Selectivity

- NTCB: The thiocyanate group (-SCN) undergoes nucleophilic substitution with cysteine thiols, forming a labile S-cyanocysteine intermediate. Subsequent β-elimination generates dehydroalanine .

- Compound 9 : The cyanamide group (-CN) may participate in nucleophilic reactions, but its bulky chlorobenzylthio substituent limits accessibility to protein residues .

- TNB : The thiol (-SH) group reacts with free thiols to form disulfides, making it useful for quantifying cysteine content but ineffective for site-specific modifications .

Critical Difference : NTCB’s thiocyanate group enables unique cyanylation-driven cleavage, absent in TNB and Compound 7.

Biological Activity

2-Nitro-5-thiocyanatobenzoic Acid Potassium Salt (NTCB) is a chemical compound that has garnered attention for its biological activity, particularly in the context of protein chemistry. This compound is primarily recognized for its ability to modify cysteine residues in proteins through a process known as cyanylation. In this article, we will explore the biological activity of NTCB, including its mechanisms of action, relevant case studies, and research findings.

- Molecular Formula : C₈H₄N₂O₄S

- Molecular Weight : 224.19 g/mol

- CAS Number : 30211-77-9

- Density : 1.63 g/cm³

- Melting Point : 156-157 °C

- Boiling Point : 449 °C

NTCB acts as a highly reactive reagent that facilitates the transfer of its cyano group to thiolate nucleophiles, particularly cysteine residues in proteins. This reaction converts thiol groups into their S-cyano derivatives. The cyanylation process can lead to the formation of various products, including S-cyano-cysteine, which can further undergo intramolecular reactions to yield stable intermediates like 1-acyl-2-iminothiazolidine .

Protein Modification

NTCB is extensively used in biochemical research to study protein structure and function through selective modification of cysteine residues. This modification can alter protein activity, stability, and interactions with other biomolecules.

Case Studies

-

Site-Specific Conversion :

A study demonstrated the use of NTCB for the site-specific conversion of cysteine in proteins to dehydroalanine, showcasing its utility in creating specific modifications for functional studies . -

Cleavage Reactions :

Research highlighted that NTCB could be used in a two-step reaction to cleave proteins at cysteine residues. However, it was found that this process often leads to incomplete cleavage due to competing side reactions such as carbamylation and beta-elimination . Innovations have since allowed for more efficient one-step cleavage methods using stronger nucleophiles like glycine .

Research Findings

Recent investigations into NTCB's biological activity have revealed several important findings:

Q & A

Q. How can NTCB be adapted for site-specific protein labeling in live-cell imaging?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.